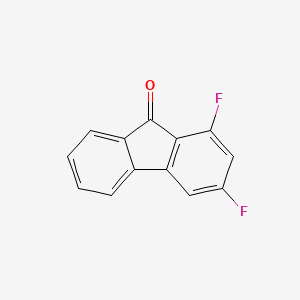
1,3-Difluoro-9h-fluoren-9-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Difluoro-9h-fluoren-9-one is a fluorinated derivative of fluorenone, a polycyclic aromatic ketone. This compound is characterized by the presence of two fluorine atoms at the 1 and 3 positions of the fluorenone structure.
Vorbereitungsmethoden
The synthesis of 1,3-Difluoro-9h-fluoren-9-one typically involves the introduction of fluorine atoms into the fluorenone structure. One practical synthetic route involves the use of fluorinated starting materials, such as 1,3-difluorobenzene, which undergoes a series of reactions to form the desired product. The reaction conditions often include the use of strong bases and fluorinating agents under controlled temperatures .
Industrial production methods for fluorinated fluorenones may involve large-scale reactions using palladium-catalyzed carbonylation processes. These methods are designed to optimize yield and purity while minimizing the use of hazardous reagents .
Analyse Chemischer Reaktionen
1,3-Difluoro-9h-fluoren-9-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form fluorenone derivatives with additional functional groups.
Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in fluorenol derivatives.
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1,3-Difluoro-9h-fluoren-9-one has several scientific research applications:
Wirkmechanismus
The mechanism by which 1,3-Difluoro-9h-fluoren-9-one exerts its effects is primarily related to its ability to interact with various molecular targets. The presence of fluorine atoms can influence the compound’s electronic distribution, enhancing its reactivity and binding affinity to specific targets. In biological systems, fluorinated compounds often interact with enzymes and receptors, modulating their activity and leading to desired therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
1,3-Difluoro-9h-fluoren-9-one can be compared with other similar compounds, such as:
9H-Fluoren-9-one: The non-fluorinated parent compound, which lacks the unique properties imparted by the fluorine atoms.
1,8-Difluoro-9h-fluoren-9-one: Another fluorinated derivative with fluorine atoms at different positions, leading to variations in chemical reactivity and applications.
3,6-Difluoro-9h-fluoren-9-one: A compound with fluorine atoms at the 3 and 6 positions, which may exhibit different electronic and steric effects compared to this compound.
Eigenschaften
CAS-Nummer |
2969-76-8 |
|---|---|
Molekularformel |
C13H6F2O |
Molekulargewicht |
216.18 g/mol |
IUPAC-Name |
1,3-difluorofluoren-9-one |
InChI |
InChI=1S/C13H6F2O/c14-7-5-10-8-3-1-2-4-9(8)13(16)12(10)11(15)6-7/h1-6H |
InChI-Schlüssel |
BOAMBUPWQQOLFL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=C(C2=O)C(=CC(=C3)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2S)-3-amino-2-[(2-methylpropan-2-yl)oxycarbonyl]-5-phenylpentanoic acid](/img/structure/B13998647.png)

![n'-[(4-Methylphenyl)sulfonyl]-2-(methylsulfanyl)benzohydrazide](/img/structure/B13998660.png)
![4,4,6-Trimethyl-7-oxa-1,3-diazabicyclo[4.3.0]nonane-2-thione](/img/structure/B13998669.png)
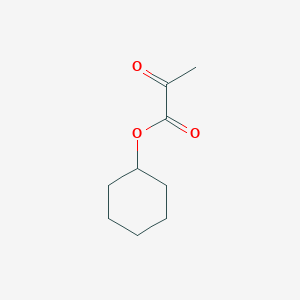
![Diethyl 4,4'-[1H-1,2,4-triazole-3,5-diylbis(carbamoylazanediyl)]dibenzoate](/img/structure/B13998673.png)
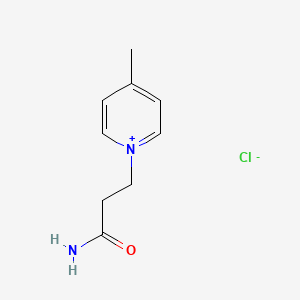
![N-[1,1-bis(4-chlorophenyl)-2,2,2-trifluoroethyl]acetamide](/img/structure/B13998686.png)

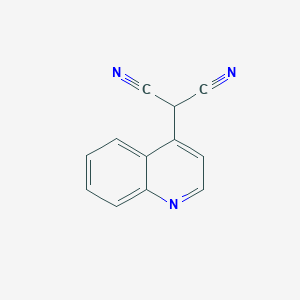
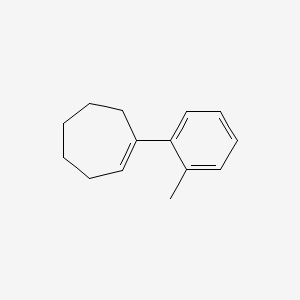

![2-[(1-Aminocyclopentanecarbonyl)amino]acetic acid](/img/structure/B13998721.png)
